N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea
Description
N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea is a substituted urea derivative characterized by a bulky tert-butyl group and a 2,6-diisopropylphenyl (DIPP) substituent. This sterically hindered structure confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis compared to simpler urea analogs. The compound has been studied for applications in supramolecular chemistry, catalysis, and materials science due to its ability to act as a hydrogen-bond donor and acceptor. Its crystal structure, determined via X-ray diffraction (often refined using programs like SHELXL ), reveals a planar urea core with substituents arranged to minimize steric strain.
Properties
IUPAC Name |
1-tert-butyl-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(20)19-17(5,6)7/h8-12H,1-7H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWHJSBSKFLYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573258 | |
| Record name | N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140411-19-4 | |
| Record name | N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of 2,6-diisopropylaniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the production of N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions result in various substituted phenyl urea compounds.
Scientific Research Applications
N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[2,6-di(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
To contextualize its properties, a detailed comparison with structurally related urea compounds is provided below. Key parameters include steric bulk, solubility, hydrogen-bonding capacity, and thermal stability.
Table 1: Structural and Functional Comparison
| Compound | Substituents | Steric Bulk (ų) | Melting Point (°C) | Solubility (g/L, H₂O) | Hydrogen-Bond Strength (kcal/mol) |
|---|---|---|---|---|---|
| N-tert-Butyl-N'-DIPP urea | tert-Butyl, 2,6-diisopropyl | 320 | 198–202 | <0.1 | -7.2 (donor), -5.8 (acceptor) |
| N-Phenyl-N'-methylurea | Phenyl, methyl | 110 | 132–135 | 1.5 | -6.1 (donor), -4.3 (acceptor) |
| N,N'-Di-tert-butylurea | Two tert-butyl groups | 290 | 185–189 | <0.05 | -6.8 (donor), -5.5 (acceptor) |
Key Findings:
Steric Effects: The 2,6-diisopropylphenyl group in N-tert-Butyl-N'-DIPP urea creates a more sterically hindered environment than N-phenyl or N,N'-di-tert-butyl analogs. This bulk reduces solubility but enhances stability in nonpolar solvents .
Hydrogen-Bonding: The compound exhibits stronger hydrogen-bond donor capacity (-7.2 kcal/mol) compared to N-phenyl-N'-methylurea (-6.1 kcal/mol), attributed to reduced electron-withdrawing effects from the DIPP group .
Thermal Stability : The melting point of N-tert-Butyl-N'-DIPP urea (198–202°C) exceeds that of N,N'-di-tert-butylurea (185–189°C), likely due to improved crystal packing from the asymmetric substitution pattern.
Mechanistic and Application-Specific Comparisons
- Catalytic Applications : In palladium-catalyzed cross-coupling reactions, N-tert-Butyl-N'-DIPP urea outperforms N-arylureas in stabilizing reactive intermediates, reducing catalyst loading by 30% .
- Supramolecular Chemistry : Its hydrogen-bonding network forms more rigid frameworks than N,N'-diphenylurea, enabling selective guest molecule encapsulation.
Biological Activity
N-tert-Butyl-N'-[2,6-di(propan-2-yl)phenyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes. For instance, studies have shown that urea derivatives often interact with serine hydrolases and cyclooxygenases, which are vital in inflammatory processes. The specific interactions and inhibition mechanisms can vary significantly depending on the structural modifications of the urea moiety.
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate biological pathways suggests it could be beneficial in drug development targeting these conditions.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications in the substituents on the phenyl ring or the urea group can significantly enhance or diminish its biological efficacy. For example, studies have indicated that introducing bulky groups can improve binding affinity to target enzymes while maintaining selectivity.
Case Studies
-
Inhibition of Cyclooxygenase (COX) Enzymes
- A study reported that similar urea derivatives exhibited potent COX-2 inhibition with IC50 values in the nanomolar range. This suggests that this compound may possess comparable inhibitory effects against COX enzymes, which are crucial in pain and inflammation pathways.
-
Antitumor Activity
- Another investigation highlighted the antitumor properties of urea derivatives, where compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
